![molecular formula C12H10ClNO2S B180880 Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-11-4](/img/structure/B180880.png)
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
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Description
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The compound has a thiophene core with a 2-amino group, a 3-methyl ester group, and a 2-chlorophenyl group at the 4-position. This structure suggests potential biological activity and makes it a candidate for further chemical modifications and evaluations.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, the Gewald reaction has been employed to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which involves the condensation of furfuryl amine and ethyl cyanoacetate followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . Although the exact synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is not detailed, similar synthetic routes could be inferred.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular N-H···O hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which are structurally related, can react with alcohols and lose hydrogen chloride to yield thiophene-2,4-diols. These compounds can further undergo O-alkylation and alkaline hydrolysis to give 3,5-dialkoxythiophene-2-carboxylic acids . These reactions demonstrate the versatility of thiophene derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-releasing groups can significantly affect the compound's activity. For example, in a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, the substitution at the 5-position of the thiophene ring was found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . The physical properties such as solubility, melting point, and boiling point are determined by the functional groups present in the molecule and their interactions.
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, have been reported to exhibit a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects .
properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQOSDBGOSLFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358023 |
Source
|
Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
CAS RN |
350997-11-4 |
Source
|
Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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